molecular formula C10H8ClN3 B178349 6-(2-Chlorophenyl)pyridazin-3-amine CAS No. 105538-03-2

6-(2-Chlorophenyl)pyridazin-3-amine

Cat. No. B178349
M. Wt: 205.64 g/mol
InChI Key: ALHFPMNJLCRKIT-UHFFFAOYSA-N
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Description

.

  • It belongs to the pyridazinone class of compounds, which have garnered attention due to their diverse pharmacological activities .

Synthesis Analysis

The synthesis of 6-(2-Chlorophenyl)pyridazin-3-amine involves several steps. One common method includes the cyclization of the phenylhydrazone of levulinic acid, followed by oxidation in the presence of PCl5 . Additionally, hydrazine or aryl hydrazines can react with mixtures of ketones and esters or with 1,4-dicarbonyl compounds to yield pyridazinones .

Scientific Research Applications

Chemical Synthesis and Reactions

6-(2-Chlorophenyl)pyridazin-3-amine, a chemical compound, has been studied for its potential in synthesizing various derivatives and chemical reactions. Research by Abdel Moneam (2004) explored the synthesis of novel pyrimido[4,5-c]pyridazine and s-triazolo[3′,4′:2,3]pyrimido[4,5-c]pyridazine derivatives using related compounds. These derivatives were obtained through reactions with potassium thiocyanate, aromatic amines, and hydrazine hydrate (Maisa I. Abdel Moneam, 2004). Similarly, Gaby et al. (2003) reported the synthesis of various derivatives like thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and others using 4-cyano-5,6-dimethyl-3-pyridazinone and various reagents (M. S. E. Gaby et al., 2003).

Anticonvulsant Activity

A study by Dong et al. (2012) focused on the design and synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives, including a compound structurally similar to 6-(2-Chlorophenyl)pyridazin-3-amine, for anticonvulsant activities. They reported that some of these derivatives showed significant anticonvulsant activity in maximal electroshock tests (Zheng-Qi Dong et al., 2012).

Miscellaneous Studies

Other studies have explored the synthesis of derivatives with potential pharmaceutical applications. For instance, Zabska and Jakóbiec (1984) synthesized derivatives showing anticonvulsant and immunosuppressive activities (R. Zabska, T. Jakóbiec, 1984). Moreover, Kodama et al. (2021) developed a regioselective method for preparing pyridazine derivatives, including 6-aryl-pyridazin-3-amines, via aza-Diels-Alder reactions, indicating the compound's versatility in synthetic organic chemistry (Takayuki Kodama, Ikuo Sasaki, H. Sugimura, 2021).

properties

IUPAC Name

6-(2-chlorophenyl)pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-6-10(12)14-13-9/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHFPMNJLCRKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466136
Record name 6-(2-chlorophenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)pyridazin-3-amine

CAS RN

105538-03-2
Record name 6-(2-chlorophenyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Kodama, I Sasaki, H Sugimura - The Journal of Organic …, 2021 - ACS Publications
A highly regioselective method was developed for the preparation of pyridazine derivatives via the aza-Diels–Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral …
Number of citations: 12 pubs.acs.org

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